molecular formula C24H19ClN4O2S B12476272 N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide

N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B12476272
M. Wt: 463.0 g/mol
InChI Key: KACQKMHTJWWEAE-UHFFFAOYSA-N
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Description

N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves multiple steps One common synthetic route starts with the preparation of 4-chlorobenzaldehyde, which is then reacted with thiosemicarbazide to form 4-chlorophenylthiosemicarbazoneThe final step involves the acylation of the triazole derivative with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Properties

Molecular Formula

C24H19ClN4O2S

Molecular Weight

463.0 g/mol

IUPAC Name

N-[4-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C24H19ClN4O2S/c1-16(30)26-20-13-9-18(10-14-20)23-27-28-24(29(23)21-5-3-2-4-6-21)32-15-22(31)17-7-11-19(25)12-8-17/h2-14H,15H2,1H3,(H,26,30)

InChI Key

KACQKMHTJWWEAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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